molecular formula C23H24ClN3O4 B2384142 1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899959-99-0

1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2384142
CAS No.: 899959-99-0
M. Wt: 441.91
InChI Key: ZOLPZIAQZNXQLX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other activating ligands. This leads to inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells.

Biochemical Pathways

The compound’s interaction with EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation, and the PI3K/AKT pathway , which is involved in cell survival and apoptosis . The compound also affects the MMP (Δ Ψm) and significantly reduces the ROS levels in lung cancer cells .

Result of Action

The compound’s action results in the downregulation of key oncogenes, including KRAS, MAP2K, and EGFR . This leads to the inhibition of the growth and prognosis of cancer cells via a holistic approach .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLPZIAQZNXQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.